1,2,6-Trimethyl-1H-benzo[d]imidazole

Physicochemical property Permeability LogP prediction

1,2,6-Trimethyl-1H-benzo[d]imidazole (CAS 155221-39-9) is a trisubstituted benzimidazole derivative with a molecular formula of C₁₀H₁₂N₂ and a molecular weight of 160.22 g/mol. It belongs to the benzimidazole class, characterized by a fused benzene and imidazole ring system, with methyl groups at the 1, 2, and 6 positions.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
CAS No. 155221-39-9
Cat. No. B128689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,6-Trimethyl-1H-benzo[d]imidazole
CAS155221-39-9
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N2C)C
InChIInChI=1S/C10H12N2/c1-7-4-5-9-10(6-7)12(3)8(2)11-9/h4-6H,1-3H3
InChIKeyZAKUPYLPTSMSJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,6-Trimethyl-1H-benzo[d]imidazole (CAS 155221-39-9): Technical Baseline for Procurement and Research Selection


1,2,6-Trimethyl-1H-benzo[d]imidazole (CAS 155221-39-9) is a trisubstituted benzimidazole derivative with a molecular formula of C₁₀H₁₂N₂ and a molecular weight of 160.22 g/mol . It belongs to the benzimidazole class, characterized by a fused benzene and imidazole ring system, with methyl groups at the 1, 2, and 6 positions . This specific substitution pattern creates a distinct steric and electronic profile compared to other trimethylbenzimidazole isomers, as it lacks hydrogen bond donor capacity (HBD = 0) and has a low number of hydrogen bond acceptors (HBA = 2), which directly impacts its solubility and target binding properties . The compound is primarily offered as a building block and intermediate for pharmaceutical and agrochemical research, with typical vendor-supplied purity specifications of ≥98% (HPLC) .

Building-block / intermediate workflow Supports pharmaceutical and agrochemical research synthesis
Isomer-specific SAR studies 1,2,6-substitution provides distinct steric environment for target engagement review
Procurement-ready purity benchmark Consistent vendor specification supports lot-to-lot reproducibility screening

Why 1,2,6-Trimethyl-1H-benzo[d]imidazole Cannot Be Casually Swapped with Other Trimethylbenzimidazole Isomers in Research and Development


In the benzimidazole series, the position and number of methyl substituents profoundly influence key properties relevant to scientific selection: steric hindrance around the coordinating N-3 position, electronic distribution on the aromatic system, and consequent effects on metal coordination behavior and biological target engagement [1]. For example, 1,2,5-Trimethyl-1H-benzo[d]imidazole (CAS 24780-84-5) and 2,5,6-Trimethyl-1H-benzimidazole (CAS 3363-56-2) are structural isomers that differ in the placement of a single methyl group, yet this subtle change alters their melting points and boiling points, which directly impacts formulation and purification protocols . The 1,2,6-substitution pattern specifically places a methyl group at the 6-position of the benzene ring, ortho to the N-1 position, which creates a unique steric environment that can modulate N-1 alkylation reactivity compared to the 1,2,5-isomer . Generic substitution of one isomer for another without experimental validation can therefore lead to failed syntheses, altered catalytic activity, or invalid structure-activity relationship (SAR) conclusions.

Target 1,2,6-Trimethyl-1H-benzo[d]imidazole
1,2,5-Trimethyl isomer: Altered boiling point and N-1 alkylation reactivity may shift purification protocols and synthesis outcomes.
Target 1,2,6-Trimethyl-1H-benzo[d]imidazole
2,5,6-Trimethyl isomer: Free N-H position permits tautomerism, potentially introducing ambiguous species in biological assays and metal coordination studies.
Target 1,2,6-Trimethyl-1H-benzo[d]imidazole
2-Alkyl-substituted analogs: Additional rotatable bonds increase conformational flexibility, which may alter entropic binding profiles and docking study interpretations.

Quantitative Evidence of Differentiation for 1,2,6-Trimethyl-1H-benzo[d]imidazole vs. Closest Analogs


Hydrogen Bond Donor Deficiency vs. 1,2,5- and 2,5,6-Trimethylbenzimidazole Isomers: Improving Membrane Permeability Predictions

1,2,6-Trimethyl-1H-benzo[d]imidazole has zero hydrogen bond donors (HBD = 0) and only two hydrogen bond acceptors (HBA = 2) . This profile is identical to its isomers 1,2,5-Trimethyl-1H-benzo[d]imidazole and 2,5,6-Trimethyl-1H-benzimidazole, as all three are N-1 methylated. However, this shared HBD deficiency distinguishes the entire subset from unmethylated or partially methylated benzimidazoles (e.g., 2-methylbenzimidazole, HBD = 1), which can form intermolecular hydrogen bonds, reducing their passive membrane permeability. The quantitative rule-of-five (Ro5) compliance is equal among trimethyl isomers, but the specific substitution pattern influences LogP. The calculated LogP for the 1,2,6-isomer is approximately 1.8 , which is moderately lipophilic and within the optimal range for oral bioavailability (LogP 1-3).

HBD Deficiency vs. Isomers
Class-level inference
HBD = 0 for 1,2,6-isomer vs. HBD = 1 for unmethylated benzimidazoles
May support membrane permeability predictions in CNS probe design.
Data to verify: calculated LogP ≈ 1.8 supports moderate lipophilicity context.
Physicochemical property Permeability LogP prediction

Boiling Point Differentiation Among Trimethylbenzimidazole Isomers: Practical Implications for Purification and Formulation

The reported boiling point of 1,2,6-Trimethyl-1H-benzo[d]imidazole is 307.9 ± 11.0 °C at 760 mmHg . In comparison, the 1,2,5-trimethyl isomer (CAS 24780-84-5) has a predicted boiling point of approximately 299.5 °C, and the 2,5,6-trimethyl isomer (CAS 3363-56-2) boils at approximately 312.3 °C . The 8.4 °C difference between the 1,2,6- and 1,2,5-isomers is significant enough to affect distillation-based purification protocols. Furthermore, the 1,2,6-isomer's recommended storage condition of 2-8 °C suggests a lower thermal stability threshold compared to some analogs that can be stored at room temperature.

Boiling Point Differentiation
Cross-study comparable
307.9 ± 11.0 °C (1,2,6-) vs. ~299.5 °C (1,2,5-)
~8.4 °C difference may affect distillation-based purification protocols.
Predicted values require experimental verification for process chemistry.
Purification Formulation Thermal stability

N-1 Methylation Prevents Undesired Tautomerism: A Key Advantage Over 2,5,6- and 2,5,7-Trisubstituted Benzimidazoles in Structure-Activity Studies

Benzimidazoles with an unsubstituted N-1 position exist as a mixture of two rapidly interconverting tautomers (1H- and 3H- forms), which can complicate the interpretation of biological activity data [1]. The 1,2,6-trimethyl substitution pattern eliminates this tautomerism by blocking the N-1 position with a methyl group, ensuring a single, well-defined molecular species in solution. This is a shared advantage with 1,2,5-trimethylbenzimidazole, but contrasts with 2,5,6-trimethylbenzimidazole (CAS 3363-56-2) and 2,5,7-trimethylbenzimidazole, where the N-1 position remains free, leading to tautomeric ambiguity . The 1,2,6-isomer specifically fixes the N-3 lone pair orientation, which is crucial for designing metal-chelating agents with predictable geometry.

Tautomerism Prevention
Class-level inference
Single species (1,2,6-) vs. tautomeric equilibrium (2,5,6-)
Supports single-entity assay interpretation for SAR studies.
Source review: Wright (1951) establishes benzimidazole tautomerism principles.
Tautomerism SAR Target engagement

Purity Specification Consistency for 1,2,6-Trimethyl-1H-benzo[d]imidazole: ≥98% HPLC as a Procurement-Ready Benchmark vs. Variably Defined Analog Purity

Multiple independent commercial vendors consistently specify the purity of 1,2,6-Trimethyl-1H-benzo[d]imidazole at ≥98% by HPLC, with packaging options ranging from 5 g to 1 kg . In contrast, the purity specifications for close analogs such as 1,2,5-Trimethyl-1H-benzo[d]imidazole are less standardized, with some vendors offering only 95% purity, and the 2,5,6-trimethyl isomer is frequently listed with a broader 95-98% range . This 3% minimum purity differential, while seemingly small, translates to a 60% reduction in potential impurity burden (from 5% to 2% max), which is significant in early-stage medicinal chemistry where impurities at >1% can confound primary screening results.

Purity Specification Consistency
Cross-study comparable
≥98% (HPLC) for 1,2,6- vs. 95-98% range for analogs
Supports procurement decision for high-throughput screening campaigns.
Vendor-reported specification; lot-specific COA review recommended.
Purity specification Procurement Quality control

Zero Rotatable Bonds in 1,2,6-Trimethyl-1H-benzo[d]imidazole: Conformational Rigidity Compared to 2-Substituted Analogs with Longer Alkyl Chains

1,2,6-Trimethyl-1H-benzo[d]imidazole has zero rotatable bonds , meaning its molecular shape is completely rigid apart from methyl group rotation. This is a stark contrast to 2-ethyl, 2-propyl, or 2-cyclohexyl-substituted benzimidazole analogs like SB-P17G-A20, which possess 1-3 rotatable bonds [1]. Conformational rigidity reduces the entropic penalty upon target binding, potentially enhancing binding affinity. However, it also limits the ability to adapt to diverse binding pockets. The 1,2,6-isomer's rigidity is shared with 1,2,5-trimethylbenzimidazole and most permethylated benzimidazoles, but differentiates it from the larger 2-substituted analogs used in anti-tubercular drug discovery programs.

Conformational Rigidity
Class-level inference
0 rotatable bonds (1,2,6-) vs. 1-3 bonds in 2-alkyl analogs
Supports selection for fragment-based docking studies where ligand entropy must be minimized.
Data to verify: binding-affinity impact is context-dependent.
Conformational rigidity Entropy Binding affinity

Recommended Application Scenarios for 1,2,6-Trimethyl-1H-benzo[d]imidazole Based on Quantitative Evidence


CNS Drug Discovery Fragment Library Stock

Given its zero hydrogen bond donors (HBD = 0) and moderate lipophilicity (LogP ≈ 1.8), 1,2,6-Trimethyl-1H-benzo[d]imidazole is an ideal stock item for fragment-based screening libraries targeting CNS-penetrant kinases or GPCRs . The absence of N-H tautomerism guarantees that only one molecular species is screened, eliminating the risk that a tautomeric mixture produces ambiguous structure-activity data that can plague partially methylated benzimidazole scaffolds [1]. Its consistent ≥98% purity specification across multiple vendors ensures lot-to-lot reproducibility in primary screens .

Synthesis of 1,2,6-Substituted FLAP Modulator Analogs

Patent US8952177 specifically discloses 1,2,6-substituted benzimidazoles as 5-lipoxygenase-activating protein (FLAP) modulators [2]. The 1,2,6-trimethyl variant serves as the minimal methyl-substituted core for this pharmacophore, and its conformational rigidity (zero rotatable bonds) provides a fixed geometry that simplifies SAR interpretation when compared to analogs with longer 2-position alkyl chains . Researchers involved in FLAP-targeted anti-inflammatory programs should prioritize this isomer as the starting point for hit-to-lead optimization, as it constitutes the base reference compound for this entire patent class.

Metal-Organic Framework (MOF) Ligand Design

The fixed orientation of the N-3 lone pair, enforced by N-1 methylation and the absence of tautomerism, makes 1,2,6-trimethylbenzimidazole a predictable ligand for d-block metal coordination [1]. While 2,5,6- and 2,5,7-trisubstituted benzimidazoles can tautomerize and present variable N-donor geometries, the 1,2,6-isomer offers a single coordination mode. This property is critical for the rational design of metallacalix[4]arenes and other supramolecular architectures, where ligand pre-organization reduces the entropic cost of assembly [3]. The compound's boiling point of ~308 °C also provides a comfortable thermal window for solvothermal synthesis protocols in the 120-200 °C range commonly used for MOF crystallization .

Analytical Reference Standard for Isomer Discrimination in Process Chemistry

The measurable 8.4 °C boiling point difference between the 1,2,6- and 1,2,5-trimethyl isomers, combined with the distinct retention time expected on standard C18 HPLC columns, makes the high-purity 1,2,6-isomer a valuable reference standard for isomer discrimination during benzimidazole process development . When scaling up methylation reactions that generate isomer mixtures, a certified reference sample of the 1,2,6-isomer with ≥98% purity allows accurate calibration of GC-FID or HPLC-UV systems to monitor reaction selectivity and minimize batch rejection rates .

Application
Selection Property
Validation Focus
CNS fragment-library stock
Zero HBD / moderate LogP / single species
Permeability assay review; lot-to-lot purity verification
FLAP modulator SAR studies
Minimal methyl-substituted core; conformational rigidity
Pharmacophore-model validation; reference-compound benchmarking
MOF ligand design
Fixed N-3 lone pair orientation; thermal window ~308 °C
Coordination-geometry review; solvothermal stability testing
Process chemistry reference standard
≥98% purity benchmark; distinct isomer boiling point
GC/HPLC system calibration; isomer discrimination validation
Application fit based on reported structural and physicochemical context; experimental validation under specific study conditions is recommended.

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